molecular formula C23H25BrN2O B12141289 2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

Cat. No.: B12141289
M. Wt: 425.4 g/mol
InChI Key: XUZQUSSXMMALQL-UHFFFAOYSA-N
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Description

2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
  • 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)

Uniqueness

2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] stands out due to its specific spiro structure and the presence of bromine, ethyl, and phenyl groups.

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

9-bromo-4'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25BrN2O/c1-2-16-10-12-23(13-11-16)26-21(19-14-18(24)8-9-22(19)27-23)15-20(25-26)17-6-4-3-5-7-17/h3-9,14,16,21H,2,10-13,15H2,1H3

InChI Key

XUZQUSSXMMALQL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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